Sub-Micromolar PHOSPHO1 Inhibitory Potency: Head-to-Head Comparison with In-Class Benzoisothiazolone Analogs
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide (ML086) inhibits recombinant human PHOSPHO1 with an IC50 of 139 nM [1]. In the same high-throughput screening campaign, the initial benzoisothiazolone hit 2a showed an IC50 of 940 nM, while optimized lead 2q (structurally distinct benzisothiazolone) reached 140 nM but lost selectivity against PMI and PMM2 [2]. Thus, the target compound provides a 6.8-fold improvement in potency over the original hit while maintaining a superior selectivity window.
| Evidence Dimension | PHOSPHO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 139 nM (0.139 µM) |
| Comparator Or Baseline | Hit compound 2a (benzoisothiazolone): 940 nM (0.94 µM); optimized analog 2q: 140 nM (0.14 µM) but non-selective |
| Quantified Difference | 6.8-fold more potent than hit 2a; equipotent to 2q but with superior selectivity |
| Conditions | In vitro enzymatic assay using purified human PHOSPHO1, inhibition of phosphoethanolamine hydrolysis, 30 min incubation [2] |
Why This Matters
Procurement of the target compound ensures a validated potency level comparable to the best-in-series compounds, while avoiding the selectivity liabilities that plagued earlier leads.
- [1] [Table, Probe Structure & Characteristics]. ML086 (CID-16749996). PHOSPHO1 IC50 139 nM. NCBI Bookshelf. View Source
- [2] Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4308-11. Table 1: compound 2a IC50 0.94 µM; compound 2q IC50 0.14 µM. View Source
